molecular formula C6H3BrIN3 B1437235 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine CAS No. 875781-18-3

5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine

Cat. No. B1437235
CAS RN: 875781-18-3
M. Wt: 323.92 g/mol
InChI Key: ZBPXFBHBTCYAQS-UHFFFAOYSA-N
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Description

5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine is a halogenated heterocycle with the empirical formula C6H3BrIN3. It has a molecular weight of 323.92 . It is used as an organic synthesis intermediate and pharmaceutical intermediate .


Synthesis Analysis

The synthesis of 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine involves the condensation of 4-formyl-functionalized 5-aminopyrazoles with various active methylene compounds . Another method involves the reaction of 3-iodo-1H-pyrazolo pyrazole diazonium salt in a dichloromethane solution, followed by the slow addition of liquid bromine while maintaining a constant temperature of 40°C .


Molecular Structure Analysis

The molecular structure of 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine is represented by the SMILES string Brc1cnc2[nH]nc(I)c2c1 . The InChI key is ZBPXFBHBTCYAQS-UHFFFAOYSA-N .

Scientific Research Applications

5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine: Scientific Research Applications:

Medicinal Chemistry

This compound is often used in the synthesis of various derivatives that have potential medicinal properties. For example, it can be a precursor in creating molecules designed for drug discovery, particularly in targeting diseases where modulation of specific biological pathways is beneficial .

Organic Synthesis

In organic chemistry, this compound serves as a building block for constructing more complex molecules. Its halogen atoms make it a versatile reagent for cross-coupling reactions, which are pivotal in creating new chemical entities .

Material Science

The unique structure of 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine may be explored for its electrical and optical properties, contributing to research in fields like organic semiconductors and photovoltaic materials .

Biochemistry Research

Researchers may investigate this compound’s interaction with various enzymes and proteins to understand its biochemical behavior and potential as a biochemical tool .

Analytical Chemistry

Due to its distinct chemical structure, this compound can be used as a standard or reference material in analytical methods such as chromatography or mass spectrometry to identify or quantify similar compounds .

Chemical Education

As an example of a heterocyclic compound with multiple reactive sites, it can be used for educational purposes to demonstrate various chemical reactions and synthetic strategies to chemistry students .

Springer - Methods for the synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives Springer - Microwave-assisted synthesis of pyrazolo[3,4-b]pyridine derivatives MDPI - Molecular Hybrids of Pyazolo[3,4-b]pyridine and Triazole Sigma-Aldrich - 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine ChemicalBook - 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), and it has a hazard statement of H302 . It is recommended to handle the compound with care to avoid potential hazards.

properties

IUPAC Name

5-bromo-3-iodo-2H-pyrazolo[3,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrIN3/c7-3-1-4-5(8)10-11-6(4)9-2-3/h1-2H,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBPXFBHBTCYAQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=NNC(=C21)I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrIN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00660002
Record name 5-Bromo-3-iodo-2H-pyrazolo[3,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00660002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine

CAS RN

875781-18-3
Record name 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine
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Record name 5-Bromo-3-iodo-2H-pyrazolo[3,4-b]pyridine
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Record name 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine in the development of new drugs?

A: 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine itself is not a drug, but a crucial building block in the synthesis of more complex molecules with potential therapeutic applications. In the research paper "Synthesis and characterization of 4-((5-bromo-1H-pyrazolo [3,4-b]pyridin-3-yl)amino)-N-(substituted)benzenesulfonamide as Antibacterial, and Antioxidant Candidates" [], this compound serves as a scaffold to which various sulfonamide derivatives are attached via a copper-catalyzed coupling reaction []. This process generates a series of novel compounds designed to exhibit antibacterial and antioxidant properties.

Q2: How do the synthesized compounds derived from 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine exhibit antibacterial activity?

A: While the precise mechanism of action is not explicitly outlined in the paper, the research demonstrates that several synthesized compounds, particularly 8a, 8c, 8d, and 8i, display significant antibacterial activity against both Gram-positive and Gram-negative bacteria []. Further research is needed to elucidate the specific interactions between these compounds and their bacterial targets to understand their mechanism of action fully.

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